molecular formula C7H6ClN3OS B2577451 3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole CAS No. 1152504-93-2

3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B2577451
CAS No.: 1152504-93-2
M. Wt: 215.66
InChI Key: NYKGFBWDZHIKEH-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a thiazole ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The presence of both chlorine and methyl groups in its structure contributes to its reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylthiosemicarbazide with an appropriate α-haloketone under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a suitable hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride.

    Chloromethylation: The final step involves the chloromethylation of the oxadiazole-thiazole intermediate using formaldehyde and hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiazole ring.

    Cyclization Reactions: The presence of multiple heteroatoms allows for potential cyclization reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and various amine derivatives.

    Oxidation Products: Oxidation can lead to sulfoxides or sulfones.

    Reduction Products: Reduction typically yields alcohols or amines.

Scientific Research Applications

3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its potential in the development of new materials with unique electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial metabolism.

    DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.

    Reactive Intermediates: The chloromethyl group can form reactive intermediates that covalently modify biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a thiazole ring.

    5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole: Lacks the chloromethyl group.

    3-(Bromomethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

The unique combination of a chloromethyl group and a thiazole-oxadiazole framework in 3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole provides distinct reactivity and potential applications that are not as pronounced in its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, antitumor, and antimalarial properties, supported by various research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chloromethyl group and a thiazole moiety, which are known to enhance biological activity through various mechanisms. Its molecular formula is C8H8ClN3OC_8H_8ClN_3O with a molecular weight of 195.61 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. A study highlighted the broad spectrum of activity against various pathogens:

Compound TypeActivity TypeReference
1,3,4-Oxadiazole DerivativesAntibacterial
1,3,4-Oxadiazole DerivativesAntifungal
Thiazole-Oxadiazole CombinationsAntitubercular

In particular, compounds containing both oxadiazole and thiazole rings have shown promising results against Mycobacterium bovis, indicating their potential in treating tuberculosis.

2. Antitumor Activity

The structural characteristics of oxadiazoles contribute to their anticancer effects. Studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The oxadiazole core interacts with cellular targets involved in tumorigenesis.
  • Case Study : A derivative was tested for cytotoxicity against several cancer cell lines, showing IC50 values indicative of significant anti-proliferative effects (exact values vary by study).

3. Antimalarial Activity

Recent studies have identified oxadiazoles as potential antimalarial agents. A notable investigation focused on the activity against Plasmodium falciparum:

CompoundIC50 (nM)Selectivity Index
Compound 1<40>2500
Compound 20.50 μM-
Compound 30.07 μM-

These findings suggest that modifications to the oxadiazole structure can lead to enhanced efficacy against drug-resistant strains of malaria .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Key Features : The presence of the chloromethyl group and thiazole ring significantly enhances the compound's interaction with target proteins.
  • Modifications : Substitutions on the oxadiazole ring can lead to variations in potency and selectivity against different biological targets.

Properties

IUPAC Name

3-(chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3OS/c1-4-6(13-3-9-4)7-10-5(2-8)11-12-7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKGFBWDZHIKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=NC(=NO2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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